molecular formula C16H26N2 B8310392 7-Amino-DPAT

7-Amino-DPAT

Cat. No.: B8310392
M. Wt: 246.39 g/mol
InChI Key: FJBYZVUXAPGKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-DPAT is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

2-N,2-N-dipropyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine

InChI

InChI=1S/C16H26N2/c1-3-9-18(10-4-2)16-8-6-13-5-7-15(17)11-14(13)12-16/h5,7,11,16H,3-4,6,8-10,12,17H2,1-2H3

InChI Key

FJBYZVUXAPGKBS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3b (1.65 g), Pd/C (0.8 g) and Et3N (6 ml) in MeOH (70 ml) was hydrogenated at 36 psi in a Parr apparatus for 5 hours. The mixture was filtered through celite and the solvent was evaporated to yield 2.5 g of the raw product, which was suspended in diluted ammonia and extracted three times with Et2O. The combined organic extracts were dried (MgSO4), filtered and evaporated to yield 0.63 g (48%) of pure 7-amino-2-(N,N-di-n-propylamino)tetralin (4b).
Name
3b
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of N-[7-(dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenyl]-acetamide hydrobromide (3.0 g, 8.1 mmoles) in water was treated in 1N sodium hydroxide (100 ml) and the resulting free base was extracted in benzene. The solvent was evaporated and the residue was heated at reflux in 2N hydrochloric acid (37 ml) for 2 hr. After cooling, the solution was basified with 1N sodium hydroxide and extracted three times with benzene. The organic extracts were dried (MgSO4) and concentrated to afford a red oil (1.76 g) of 1,2,3,4-tetrahydro-N2, N2 -dipropyl-2,7-naphthalenediamine: NMR (CDCl3) δ 0.85 (t, 6H), 1.42 (m, 6H), 2.42 (t, 4H), 2.70 (m, 4H), 6.35 (m, 2H) and 6.80 (d, 1H). The di-(Z)-2-butenedioate salt was prepared in acetone and diethyl ether, and crystallized from methanol-diethyl ether: mp 124°-126° C. and Anal. Calcd for C 16 H26N2.2C4H4O2 : C, 60.23%; H, 7.16%, N, 5.85%; and Found: C, 60.45%; H, 7.21%; N, 5.88%.
Name
N-[7-(dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenyl]-acetamide hydrobromide
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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